REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[N:3]=1.[CH3:10][O-].[Na+].[C:13]([OH:16])(=[O:15])C>CN(C)C(=O)[O-]>[CH3:9][C:4]1[CH:5]=[C:6]([CH3:8])[N:7]=[C:2]([NH:1][C:13](=[O:15])[O:16][CH3:10])[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)C)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN(C([O-])=O)C
|
Name
|
sodium methoxide
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for four hours
|
Duration
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4 h
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
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CUSTOM
|
Details
|
The mixture was then partitioned between water (100 ml) and methylene chloride (300 ml)
|
Type
|
EXTRACTION
|
Details
|
A second methylene chloride extraction of the aqueous phase
|
Type
|
WASH
|
Details
|
the combined methylene chloride phase washed with water (50 ml)
|
Type
|
ADDITION
|
Details
|
containing NH4Cl
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue triturated with a methylene chloride/1-chlorobutane mixture
|
Type
|
CONCENTRATION
|
Details
|
The filtrate, on concentration and addition of hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=NC(=C1)C)NC(OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |